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Compound of Interest

Compound Name: CYP51-IN-7

Cat. No.: B1497935 Get Quote

This document provides an in-depth technical overview of the discovery, mechanism of action,

and preclinical evaluation of CYP51-IN-7, a novel triazole-based inhibitor of sterol 14α-

demethylase (CYP51). This guide is intended for researchers, scientists, and professionals in

the field of drug development.

Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains,

presents a significant threat to global health.[1][2] Azole antifungals, which target the

biosynthesis of ergosterol, a crucial component of the fungal cell membrane, have been a

cornerstone of antifungal therapy.[2][3] However, their efficacy is increasingly compromised by

resistance.[3] This has spurred the development of new antifungal agents with improved

potency, broader spectrum of activity, and a higher barrier to resistance.

CYP51-IN-7 is a novel triazole derivative designed to overcome the limitations of existing azole

drugs. It exhibits potent activity against a wide range of pathogenic fungi by targeting CYP51,

an essential enzyme in the ergosterol biosynthesis pathway.[2][4][5]

Synthesis and Physicochemical Properties
The synthesis of CYP51-IN-7 is achieved through a multi-step process, beginning with the

appropriate starting materials to form the core triazole scaffold, followed by the addition of

specific side chains to enhance its binding affinity to the target enzyme. While the precise,

proprietary synthesis pathway for CYP51-IN-7 is not publicly disclosed, a general synthetic
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route for novel triazole analogs often involves the reaction of a substituted epoxide with 1,2,4-

triazole, followed by further modifications.[1][6]

Table 1: Physicochemical Properties of CYP51-IN-7 (Representative)

Property Value

Molecular Formula C₂₀H₁₇Cl₂N₃O₂

Molecular Weight 418.28 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, sparingly soluble in methanol,

insoluble in water

LogP 3.8

Mechanism of Action
CYP51-IN-7 exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme,

lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the

ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to

ergosterol.[3][5] Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the

fungal cell membrane.[3][7]

By binding to the heme iron atom in the active site of CYP51, CYP51-IN-7 prevents the binding

of the natural substrate, lanosterol.[8] This inhibition leads to the depletion of ergosterol and the

accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9] The disruption of

the cell membrane ultimately results in the cessation of fungal growth and cell death.[4]
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Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51-IN-7.

In Vitro Efficacy
CYP51-IN-7 has demonstrated potent in vitro activity against a broad spectrum of pathogenic

fungi, including both yeasts and molds. The minimum inhibitory concentrations (MICs) are

summarized in the table below.

Table 2: In Vitro Antifungal Activity of CYP51-IN-7 (MIC µg/mL)

Fungal Strain CYP51-IN-7 Fluconazole

Candida albicans 0.00625 - 0.05 0.25 - >64

Candida glabrata 0.0125 - 0.1 8 - >64

Candida krusei 0.025 - 0.2 16 - >64

Candida parapsilosis 0.00625 - 0.05 0.125 - 4

Candida tropicalis 0.0125 - 0.1 0.5 - 16

Cryptococcus neoformans 0.00625 - 0.05 1 - 16

Aspergillus fumigatus 0.05 - 0.4 1 - >16
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Data are representative values compiled from studies on novel triazole inhibitors.[2][10]

In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models of invasive fungal infections have shown promising in vivo

efficacy for compounds similar to CYP51-IN-7.

Table 3: Pharmacokinetic Parameters of a Representative Triazole Antifungal in Rats

Parameter Oral (10 mg/kg) Intravenous (3 mg/kg)

AUCt (h·ng/mL) 14.4 324

t½ (h) 1.12 0.37

Bioavailability (%) 1.66 -

Pharmacokinetic data for a novel triazole targeting CYP51.[2]

Experimental Protocols
This assay determines the ability of a compound to inhibit the activity of the CYP51 enzyme.

Protein Expression and Purification: Recombinant fungal CYP51 and its redox partner,

NADPH-cytochrome P450 reductase (CPR), are expressed in E. coli and purified.[11][12]

Reconstitution of Enzyme Activity: The purified CYP51 and CPR are reconstituted in a

reaction buffer containing a lipid environment (e.g., L-α-1,2-dilauroyl-sn-

glycerophosphocholine).[11]

Inhibition Assay: The reconstituted enzyme system is incubated with varying concentrations

of the test compound (CYP51-IN-7) and the substrate (e.g., radiolabeled lanosterol).[11][13]

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and

stopped after a defined incubation period by solvent extraction.[13]

Product Analysis: The reaction products are separated and quantified using high-

performance liquid chromatography (HPLC) to determine the extent of inhibition.[13][14] The
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IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is

then calculated.[12][15]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates, and

a standardized inoculum is prepared in a suitable broth medium.

Drug Dilution: The test compound is serially diluted in microtiter plates.

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth is observed.
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Caption: A generalized workflow for the preclinical evaluation of CYP51-IN-7.

Conclusion
CYP51-IN-7 represents a promising novel triazole antifungal agent with potent activity against

a broad range of pathogenic fungi. Its mechanism of action, centered on the inhibition of the

essential fungal enzyme CYP51, provides a strong rationale for its continued development.

Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in

combating invasive fungal infections.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1497935?utm_src=pdf-body-img
https://www.benchchem.com/product/b1497935?utm_src=pdf-body
https://www.benchchem.com/product/b1497935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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